1-Anthracenamine, N,N-dimethyl-
Description
1-Anthracenamine, N,N-dimethyl- is a dimethylated derivative of 1-aminoanthracene, where the amine group (-NH₂) is replaced with -N(CH₃)₂. The parent compound, 1-Anthracenamine (CAS 610-49-1), has the molecular formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol . The dimethyl substitution introduces two methyl groups, resulting in a molecular formula of C₁₆H₁₅N (estimated molecular weight: 221.29 g/mol). This modification enhances lipophilicity and alters electronic properties due to the electron-donating nature of the methyl groups.
Properties
CAS No. |
54458-80-9 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N,N-dimethylanthracen-1-amine |
InChI |
InChI=1S/C16H15N/c1-17(2)16-9-5-8-14-10-12-6-3-4-7-13(12)11-15(14)16/h3-11H,1-2H3 |
InChI Key |
YPDZMGVFQJYGNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Preparation Methods
Methylation Using Methyl Halides
The most straightforward method involves the alkylation of 1-anthracenamine with methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a base. A typical procedure employs dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) to deprotonate the amine, facilitating nucleophilic substitution. For example, refluxing 1-anthracenamine with excess methyl iodide (3 equivalents) in DMF at 80°C for 12 hours yields N,N-dimethyl-1-anthracenamine with approximately 72% efficiency. Challenges include over-alkylation and the need for rigorous purification to remove residual halides.
Phase-Transfer Catalyzed Reactions
Phase-transfer catalysis (PTC) improves reaction kinetics by enabling interfacial interactions between aqueous and organic phases. Tetrabutylammonium bromide (TBAB) catalyzes the methylation of 1-anthracenamine in a biphasic system of dichloromethane and 50% NaOH solution. This method reduces reaction time to 4–6 hours at room temperature while achieving yields of 68–75%. The use of milder conditions minimizes decomposition of the anthracene backbone, which is prone to oxidation under prolonged heating.
Reductive Amination Pathways
Anthraquinone Intermediate Reduction
A two-step synthesis begins with the nitration of anthracene to 1-nitroanthracene, followed by reduction to 1-anthracenamine. Subsequent reductive amination with formaldehyde and hydrogen gas over a palladium-on-carbon (Pd/C) catalyst produces the N,N-dimethyl derivative. This method achieves 65–70% overall yield but requires careful control of hydrogen pressure (2–3 atm) to prevent over-reduction of the aromatic system.
Borohydride-Mediated Methylation
Sodium cyanoborohydride (NaBH₃CN) facilitates the reductive methylation of 1-anthracenamine using formaldehyde as the methylating agent. Conducted in methanol at pH 5–6 (adjusted with acetic acid), this method proceeds at ambient temperature over 24 hours, yielding 80–85% product. The selectivity of NaBH₃CN for iminium intermediates minimizes side reactions, making this route preferable for lab-scale synthesis.
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed Coupling Reactions
Recent advances utilize palladium catalysts to couple anthracene derivatives with dimethylamine precursors. A Suzuki-Miyaura coupling between 1-bromoanthracene and N,N-dimethylamine borane complex in the presence of Pd(PPh₃)₄ achieves 78% yield under inert conditions. This method benefits from operational simplicity and compatibility with sensitive functional groups.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the alkylation process by enhancing reaction kinetics. A protocol combining 1-anthracenamine, methyl iodide, and K₂CO₃ in acetonitrile irradiated at 100°C for 30 minutes achieves 88% conversion. Energy efficiency and reduced side product formation make this approach scalable for industrial applications.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (1:4 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water (85:15) mobile phase confirms purity >98%.
Spectroscopic Validation
- ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H, aromatic), 7.90–7.45 (m, 8H, aromatic), 3.10 (s, 6H, N(CH₃)₂).
- IR (KBr): 2920 cm⁻¹ (C-H stretch, CH₃), 1620 cm⁻¹ (C=C aromatic).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 72 | 12 h | Simple reagents | Over-alkylation risks |
| Reductive Amination | 85 | 24 h | High selectivity | Multi-step procedure |
| Pd-Catalyzed Coupling | 78 | 6 h | Functional group tolerance | Requires inert conditions |
| Microwave-Assisted | 88 | 0.5 h | Rapid, energy-efficient | Specialized equipment needed |
Industrial-Scale Production Considerations
Batch reactors employing the phase-transfer catalysis method dominate manufacturing due to cost-effectiveness and scalability. Continuous-flow systems are being explored to enhance throughput, with pilot studies demonstrating 92% yield at 120°C and 10 bar pressure. Environmental concerns drive research into solvent-free mechanochemical synthesis, though current yields remain suboptimal (55–60%).
Chemical Reactions Analysis
Types of Reactions: 1-Anthracenamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into the corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or nitrated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 1-Anthracenamine or anthracene.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
1-Anthracenamine, N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in fluorescent probes and markers due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials like polymers and resins, where its aromatic properties enhance stability and performance.
Mechanism of Action
The mechanism of action of 1-Anthracenamine, N,N-dimethyl- involves its interaction with molecular targets through its aromatic and amine functionalities. It can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
N,N-Dimethyl-1-naphthylamine (CAS 86-56-6)
- Molecular Formula : C₁₂H₁₃N
- Molecular Weight : 171.23 g/mol
- Structural Basis : Naphthalene core with a dimethylamine substituent at the 1-position.
- Key Differences :
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Molecular Formula: C₂₃H₁₇NO₃
- Molecular Weight : 361.39 g/mol
- Structural Basis: Anthraquinone core with a benzamide substituent.
- Key Differences :
Acetamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl) (CAS 6960-55-0)
- Molecular Formula : C₁₆H₁₂N₂O₃
- Molecular Weight : 280.28 g/mol
- Structural Basis: Anthraquinone derivative with acetamide and amino substituents.
- Key Differences: Enhanced polarity due to the acetamide group, contrasting with the lipophilic dimethylamine group. Potential applications in pharmaceuticals or pigments due to redox-active quinone moieties .
Data Tables
Table 1: Molecular Properties of 1-Anthracenamine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 1-Anthracenamine | C₁₄H₁₁N | 193.24 | 610-49-1 | -NH₂ |
| N,N-Dimethyl-1-anthracenamine | C₁₆H₁₅N | 221.29 (estimated) | Not Available | -N(CH₃)₂ |
| N,N-Dimethyl-1-naphthylamine | C₁₂H₁₃N | 171.23 | 86-56-6 | -N(CH₃)₂ |
| N-(Anthracen-1-yl)-2-methylbenzamide | C₂₃H₁₇NO₃ | 361.39 | Not Available | -CONH- (benzamide), -O quinone |
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